

An In-depth Technical Guide to 4-(*trans*-4-Vinylcyclohexyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(<i>trans</i> -4-Vinylcyclohexyl)benzonitrile
Cat. No.:	B1358311

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This guide provides a comprehensive technical overview of **4-(*trans*-4-Vinylcyclohexyl)benzonitrile**, a key intermediate in materials science and polymer chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, characterization, applications, and safety protocols, grounding all claims in authoritative data.

Core Molecular Profile and Physicochemical Properties

4-(*trans*-4-Vinylcyclohexyl)benzonitrile, registered under CAS Number 96184-42-8, is an organic compound featuring a unique bifunctional structure: a polar benzonitrile group attached to a nonpolar, polymerizable vinylcyclohexyl moiety.^{[1][2]} This structural arrangement is critical to its primary application as a precursor for liquid crystals and specialized polymers.^[1] The *trans* stereochemistry of the cyclohexane ring is a crucial feature, imparting a linear, rigid quality to the molecular shape, which is essential for the formation of ordered liquid crystalline phases.^[1]

Molecular Structure and Identifiers

The molecule consists of a vinyl group (C_2H_3) and a benzonitrile group (C_6H_4CN) attached at positions 1 and 4 of a cyclohexane ring in a *trans* configuration.

Caption: 2D structure of **4-(*trans*-4-Vinylcyclohexyl)benzonitrile**.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

These values are essential for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₇ N	[2][3]
Molecular Weight	211.31 g/mol	[1]
CAS Number	96184-42-8	[3][4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	57-58 °C	[5]
Topological Polar Surface Area (TPSA)	23.79 Å ²	[2]
LogP (predicted)	4.018	[2]
Purity (typical)	≥97%	[1][5]

Synthesis and Purification

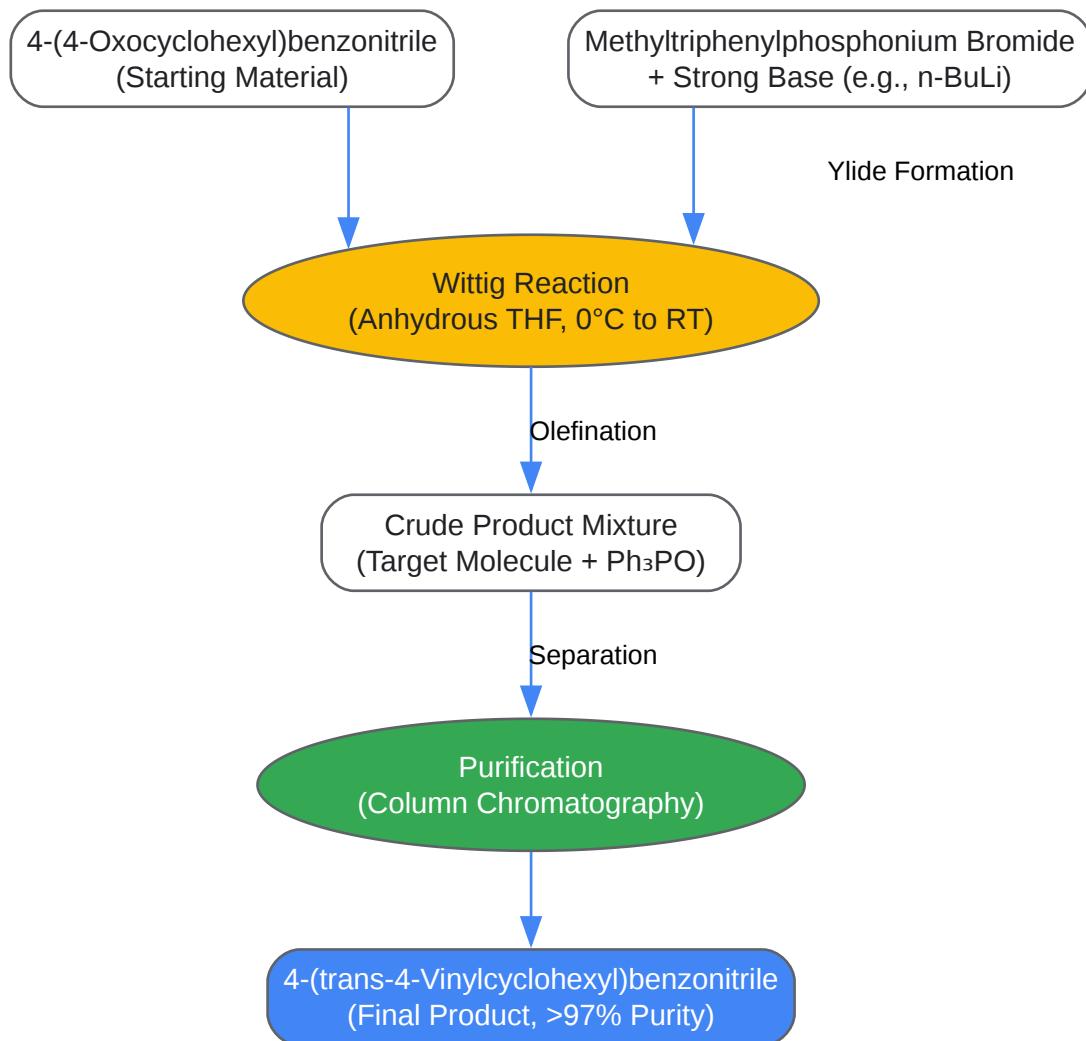
While multiple synthetic routes are conceivable, a robust and common strategy for synthesizing terminal alkenes like **4-(trans-4-Vinylcyclohexyl)benzonitrile** is the Wittig reaction.[6][7] This method offers excellent control over the formation of the carbon-carbon double bond.

Proposed Synthetic Workflow: Wittig Olefination

The proposed synthesis starts from the corresponding ketone, 4-(4-oxocyclohexyl)benzonitrile. This precursor is reacted with a phosphonium ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂), to yield the target vinyl compound.

Rationale for Method Selection: The Wittig reaction is chosen for its high reliability and functional group tolerance.[8] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct, which ensures a strong thermodynamic driving force

towards the product.^[6] The use of a non-stabilized ylide like $\text{Ph}_3\text{P}=\text{CH}_2$ is crucial for efficiently reacting with the ketone.



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Caption: Proposed workflow for the synthesis of the target molecule.

Step-by-Step Experimental Protocol (Representative)

This protocol is a representative example based on established Wittig reaction procedures.^[9] ^[10]

- Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (n-BuLi),

1.05 eq) dropwise via syringe. The solution will typically turn a characteristic deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes.

- Wittig Reaction: Dissolve 4-(4-oxocyclohexyl)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
- Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude solid contains the desired product and triphenylphosphine oxide. Purify this mixture using silica gel column chromatography, typically eluting with a hexanes/ethyl acetate gradient. The less polar product will elute before the highly polar triphenylphosphine oxide.
- Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield **4-(trans-4-Vinylcyclohexyl)benzonitrile** as a white crystalline solid. Confirm identity and purity via NMR and melting point analysis.

Spectroscopic Characterization (Predicted)

As a Senior Application Scientist, predicting the spectral characteristics of a molecule is a fundamental exercise based on its structure. Below are the predicted key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy for structural verification.

Predicted ¹H and ¹³C NMR Data

The nuclear magnetic resonance (NMR) spectra are the primary tools for confirming the molecular structure. The predicted chemical shifts (δ) in ppm relative to TMS in a CDCl₃ solvent are based on known values for similar structural motifs.^[3]

¹ H NMR	Predicted δ (ppm)	Multiplicity	Integration	Assignment
Aromatic	7.55 - 7.65	d	2H	Protons ortho to -CN
Aromatic	7.30 - 7.40	d	2H	Protons meta to -CN
Vinyl	5.75 - 5.90	ddd	1H	-CH=CH ₂
Vinyl	4.90 - 5.05	m	2H	-CH=CH ₂
Cyclohexyl	2.50 - 2.65	tt	1H	CH-Ar
Cyclohexyl	2.05 - 2.20	m	1H	CH-Vinyl
Cyclohexyl	1.85 - 2.00	m	4H	Axial/Equatorial CH ₂
Cyclohexyl	1.20 - 1.60	m	4H	Axial/Equatorial CH ₂

¹³ C NMR	Predicted δ (ppm)	Assignment
Aromatic	~148	C-CN
Vinyl	~142	-CH=CH ₂
Aromatic	~132	CH (ortho to -CN)
Aromatic	~128	CH (meta to -CN)
Nitrile	~119	-C≡N
Vinyl	~114	-CH=CH ₂
Cyclohexyl	~45	CH-Ar
Cyclohexyl	~42	CH-Vinyl
Cyclohexyl	~34	CH ₂
Cyclohexyl	~30	CH ₂

Predicted IR Absorption Bands

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The predicted absorption bands are based on characteristic frequencies for its constituent parts.[\[11\]](#)

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~3080	Medium	=C-H	Vinyl C-H Stretch
~3040	Medium	=C-H	Aromatic C-H Stretch
2920, 2850	Strong	-C-H	Cyclohexyl C-H Stretch
~2225	Strong, Sharp	-C≡N	Nitrile Stretch
~1640	Medium	C=C	Vinyl C=C Stretch
~1605, ~1500	Medium-Strong	C=C	Aromatic Ring Stretch
~990, ~910	Strong	=C-H	Vinyl C-H Bend (Out-of-plane)
~830	Strong	C-H	para-Substituted Benzene Bend

Key Applications in Research and Development

The unique molecular architecture of **4-(trans-4-Vinylcyclohexyl)benzonitrile** makes it a valuable building block in materials science.

- Liquid Crystal Displays (LCDs): The rigid core formed by the trans-cyclohexyl and phenyl groups, combined with the polar nitrile terminus, makes this molecule and its derivatives ideal components in nematic liquid crystal mixtures.[\[1\]](#)[\[12\]](#) These materials are foundational to LCD technology.
- Polymer Synthesis: The terminal vinyl group is a reactive handle for polymerization.[\[1\]](#) It can be used to synthesize specialty polymers with high thermal stability and specific optical

properties. It can act as a monomer or a cross-linking agent to create polymer networks with liquid crystalline domains.

Safety and Handling

Proper handling is essential when working with this chemical. The following information is synthesized from supplier safety data sheets.[\[4\]](#)

- GHS Hazard Classification:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- GHS Pictograms:
 - GHS07 (Exclamation Mark)
- Precautionary Measures:
 - P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[\[4\]](#)
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[\[4\]](#)
 - P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[\[4\]](#)
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[4\]](#)
- Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep the container tightly closed. Recommended storage is at room temperature.[\[2\]](#)

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(trans-4-Vinylcyclohexyl)benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1358311#4-trans-4-vinylcyclohexyl-benzonitrile-molecular-weight]

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